REACTION_SMILES
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[Cl:31][CH:32]([Cl:33])[Cl:34].[NH:12]1[CH2:13][CH2:14][CH:15]([CH2:18][CH2:19][C:20](=[O:21])[O:22][CH2:23][CH3:24])[CH2:16][CH2:17]1.[Na+:25].[Na+:26].[O-:27][C:28](=[O:29])[O-:30].[OH2:35].[c:1]1([CH2:7][O:8][C:9](=[O:10])[Cl:11])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH2:7][O:8][C:9](=[O:10])[N:12]2[CH2:13][CH2:14][CH:15]([CH2:18][CH2:19][C:20](=[O:21])[O:22][CH2:23][CH3:24])[CH2:16][CH2:17]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CCC1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)OCc1ccccc1
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Name
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Type
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product
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Smiles
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CCOC(=O)CCC1CCN(C(=O)OCc2ccccc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |